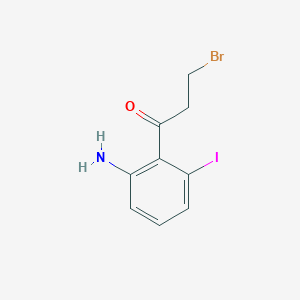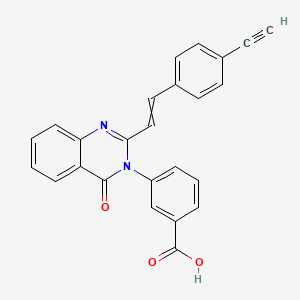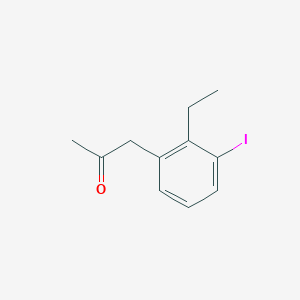
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorinated piperidine ring, and an aminopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: This step often involves selective fluorination using reagents like diethylaminosulfur trifluoride (DAST).
Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminopyridine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.
Wirkmechanismus
The mechanism of action of Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and aminopyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3R,4S)-4-((5-chloropyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
- Tert-butyl (3R,4S)-4-((5-methylpyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the aminopyridine moiety, which can engage in hydrogen bonding and other interactions that are not possible with chloro or methyl analogs. This can lead to different biological activities and applications.
Eigenschaften
Molekularformel |
C15H22FN3O3 |
|---|---|
Molekulargewicht |
311.35 g/mol |
IUPAC-Name |
tert-butyl (3R,4S)-4-(5-aminopyridin-2-yl)oxy-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-6-12(11(16)9-19)21-13-5-4-10(17)8-18-13/h4-5,8,11-12H,6-7,9,17H2,1-3H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
BWVPQZFJSJPPDK-NEPJUHHUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)OC2=NC=C(C=C2)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)OC2=NC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)



![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)



![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)



